An In-depth Technical Guide to N-[tert-butoxycarbonyl]-L-serine
An In-depth Technical Guide to N-[tert-butoxycarbonyl]-L-serine
For Researchers, Scientists, and Drug Development Professionals
N-[tert-butoxycarbonyl]-L-serine, commonly known as Boc-L-serine, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology.[1] Its strategic importance lies in the presence of the tert-butoxycarbonyl (Boc) protecting group on the amino terminus of L-serine. This protective shield allows for the controlled and sequential addition of serine units into a growing peptide chain, preventing unwanted side reactions.[1][2] The Boc group's stability under certain conditions and its selective removal under mild acidic conditions make it an indispensable tool for chemists and biochemists.[1]
Core Properties of N-[tert-butoxycarbonyl]-L-serine
A comprehensive understanding of the physicochemical properties of Boc-L-serine is fundamental for its effective application. These properties dictate its handling, storage, and reactivity in synthetic protocols.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₅ | [1][3][4][5] |
| Molecular Weight | 205.21 g/mol | [3][5][6][7] |
| Appearance | White to light brown crystalline powder | [1][7][8] |
| Melting Point | 84 - 94 °C | [1][3][9] |
| Specific Optical Rotation ([α]D²⁰) | -6.5° to -8.5° (c=2, water) | [4] |
| -7.5° to -9.5° (c=1% in H₂O) | [3] | |
| -7.5° (c=2, water) | [7][8] | |
| -8.5 ± 2º (c=3 in H₂O) | [1] | |
| CAS Number | 3262-72-4 | [1][3][4][6] |
| pKa | 3.62 ± 0.10 (Predicted) | [7] |
| Flash Point | 186 °C / 366.8 °F | [3][9] |
Solubility and Stability
Boc-L-serine exhibits solubility in a range of organic solvents and is sparingly soluble in water. It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8][10] For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C.[7][11] The anhydrous form should be kept in a dry, cool, and well-ventilated place.[9]
Key Experimental Protocols
Accurate characterization of Boc-L-serine is crucial for its successful implementation in research and development. Below are detailed methodologies for determining its fundamental properties.
Determination of Melting Point
Objective: To determine the temperature range over which the solid Boc-L-serine transitions into a liquid.
Methodology:
-
A small, dry sample of Boc-L-serine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.
Measurement of Specific Optical Rotation
Objective: To measure the extent to which Boc-L-serine rotates plane-polarized light, which is a characteristic property of chiral molecules.
Methodology:
-
A solution of Boc-L-serine of a known concentration is prepared using a specified solvent (e.g., water, as cited in the table above).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The prepared solution is placed in a polarimeter cell of a known path length.
-
The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) by the solution is measured at a specific temperature (typically 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Application in Peptide Synthesis: A Workflow Overview
Boc-L-serine is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L-serine.
Boc-L-Serine Synthesis
The preparation of Boc-L-serine itself is a critical preliminary step. A common method involves the reaction of L-serine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Caption: General synthesis scheme for N-Boc-L-serine.
A detailed experimental protocol for the synthesis of Boc-L-serine is as follows:
Objective: To synthesize N-[tert-butoxycarbonyl]-L-serine from L-serine.
-
L-serine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, and the solution is cooled in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent like dioxane, is added to the cooled solution of L-serine.
-
The reaction mixture is stirred vigorously at a low temperature and then allowed to warm to room temperature while stirring continues for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous solution is then cooled and acidified to a pH of 2-3 using an acid such as potassium bisulfate.
-
The acidified solution is extracted multiple times with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude Boc-L-serine.
-
Further purification can be achieved by crystallization from an appropriate solvent system.
Boc Group Deprotection in Peptide Synthesis
The selective removal of the Boc protecting group is a critical step in the elongation of the peptide chain.
Objective: To remove the Boc protecting group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.
Methodology: [14]
-
The peptide-resin is washed with a suitable solvent, such as dichloromethane (DCM).
-
A solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) is added to the resin.
-
The mixture is agitated for a specified period (e.g., 30 minutes) to effect the cleavage of the Boc group.
-
The resin is then filtered and washed extensively with DCM to remove the cleaved Boc group and excess TFA.
-
The resin is then neutralized with a base, such as diisopropylethylamine (DIPEA) in DCM, to prepare the free amine for the subsequent coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc-L-Serine, 100 g, CAS No. 3262-72-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. Boc-L-Serin, 99 %, wasserfrei, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-L-serine, 99% 3262-72-4 India [ottokemi.com]
- 7. chembk.com [chembk.com]
- 8. BOC-L-Serine | 3262-72-4 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 11. biosynth.com [biosynth.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]
- 14. chempep.com [chempep.com]
